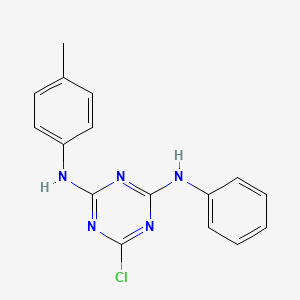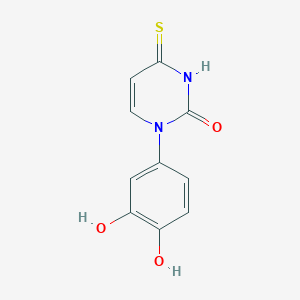
1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes both phenolic and pyrimidinone moieties
Preparation Methods
The synthesis of 1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dihydroxybenzaldehyde with thiourea under acidic conditions to form the intermediate, which is then cyclized to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl groups can undergo nucleophilic substitution reactions with alkyl halides to form ethers. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include quinones, dihydro derivatives, and ethers.
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure allows it to interact with various biological molecules, making it useful in studying enzyme inhibition and protein binding.
Medicine: Due to its potential antioxidant properties, it is being explored for therapeutic applications in treating oxidative stress-related diseases.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one can be compared with similar compounds such as:
3,4-Dihydroxyphenylalanine (L-DOPA): Both compounds contain the 3,4-dihydroxyphenyl group, but L-DOPA is an amino acid used in treating Parkinson’s disease.
1-(3,4-Dihydroxyphenyl)-2-thiourea: This compound shares the phenolic and thiourea moieties but lacks the pyrimidinone structure.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): While vanillin has a simpler structure, it also contains a phenolic group and is widely used in flavoring and fragrance industries.
Properties
CAS No. |
928203-64-9 |
|---|---|
Molecular Formula |
C10H8N2O3S |
Molecular Weight |
236.25 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H8N2O3S/c13-7-2-1-6(5-8(7)14)12-4-3-9(16)11-10(12)15/h1-5,13-14H,(H,11,15,16) |
InChI Key |
UZCDZENYXKYFQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CC(=S)NC2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


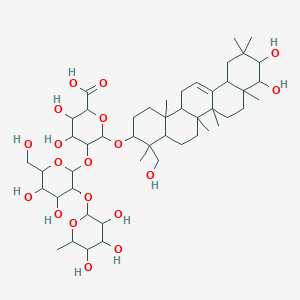
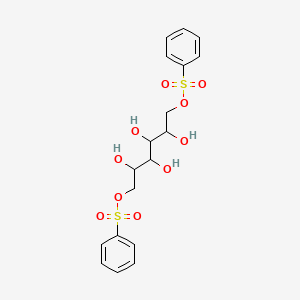

![Methyl (1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine-3(4H)-propanoate](/img/structure/B14165137.png)
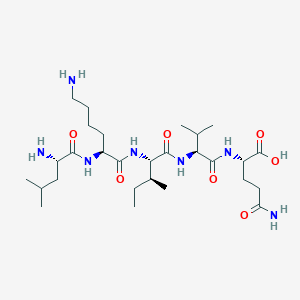
![(E)-1-(4-propan-2-ylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]methanimine](/img/structure/B14165144.png)
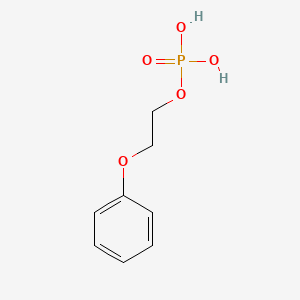
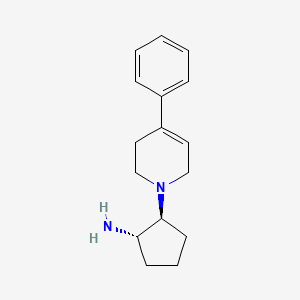
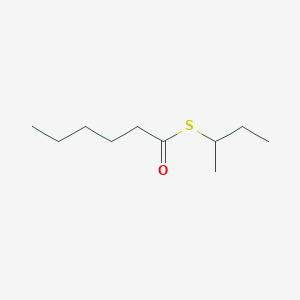
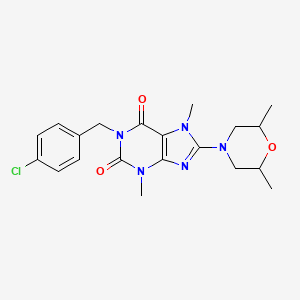
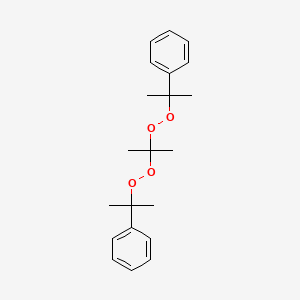
![Methyl 5-[({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14165181.png)
![Ethyl 4-[1,3-dimethyl-5-(3-methylphenyl)-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B14165182.png)
